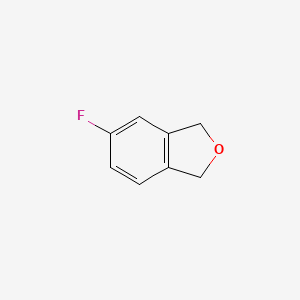

5-Fluoro-1,3-dihydroisobenzofuran

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTVROLUOYSZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616831 | |

| Record name | 5-Fluoro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57584-70-0 | |

| Record name | 5-Fluoro-1,3-dihydroisobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57584-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoro 1,3 Dihydroisobenzofuran and Analogues

Strategies for Constructing the 1,3-Dihydroisobenzofuran Core

The construction of the 1,3-dihydroisobenzofuran scaffold is a key step in the synthesis of a wide array of complex molecules. Various synthetic strategies have been developed to achieve this, ranging from classical organometallic reactions to modern tandem and cascade processes that offer increased efficiency and stereocontrol.

Organometallic Approaches and Grignard Reactions

Organometallic reagents, particularly Grignard reagents, represent a foundational and widely utilized approach for the synthesis of 1,3-dihydroisobenzofuran derivatives. This method typically involves the nucleophilic addition of a Grignard reagent to a phthalide (B148349) (1(3H)-isobenzofuranone) or a related precursor.

A key step in synthesizing derivatives of 5-Fluoro-1,3-dihydroisobenzofuran involves the reaction of a suitably substituted phthalide with an organomagnesium halide. For instance, the synthesis of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) has been achieved by the dropwise addition of p-fluorophenyl magnesium bromide to a solution of 1-oxo-1,3-dihydro-isobenzofuran-5-carbonitrile in tetrahydrofuran (B95107) (THF) at low temperatures (0–5°C). nih.gov This reaction proceeds via the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the phthalide, forming a magnesium complex which, upon aqueous workup with a mild acid like saturated ammonium (B1175870) chloride, yields the desired 1-substituted-1,3-dihydroisobenzofuran derivative. nih.gov

The versatility of this approach allows for the introduction of a wide variety of substituents at the 1-position of the dihydroisobenzofuran ring, depending on the Grignard reagent employed. However, the reaction can sometimes be complicated by side reactions, such as the unexpected formation of alternative heterocyclic structures through sequential Grignard additions and retro-aldol reactions, particularly with sterically hindered substrates.

Table 1: Grignard Reaction for the Synthesis of a 5-Substituted-1,3-dihydroisobenzofuran Analogue. nih.gov

| Starting Material | Grignard Reagent | Solvent | Product |

| 1-Oxo-1,3-dihydro-isobenzofuran-5-carbonitrile | p-Fluorophenyl magnesium bromide | THF | 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile |

Phosphorylation of Isobenzofuranone Derivatives

The phosphorylation of isobenzofuranone derivatives represents a potential, albeit less documented, strategy for the synthesis of the 1,3-dihydroisobenzofuran core. This approach would conceptually involve the conversion of the carbonyl group of a 5-fluoroisobenzofuranone into a more reactive species through phosphorylation, which could then be subjected to reduction or further transformation to yield the target 1,3-dihydroisobenzofuran.

While specific examples detailing the phosphorylation of 5-fluoro-1(3H)-isobenzofuranone for the direct synthesis of 5-fluoro-1,3-dihydroisobenzofuran are not extensively reported in the current literature, the general principles of carbonyl activation suggest this could be a viable synthetic route. The phosphorylation would likely transform the carbonyl oxygen into a good leaving group (e.g., a phosphate (B84403) ester), facilitating a subsequent hydride reduction to form the methylene (B1212753) group at the 1-position. Further research is required to explore the feasibility and efficiency of this methodology for this specific class of compounds.

Tandem Reactions and Cascade Annulations

Modern synthetic chemistry increasingly relies on tandem and cascade reactions, which allow for the construction of complex molecular architectures in a single operation, thereby increasing efficiency and atom economy. Several such strategies have been successfully applied to the synthesis of the 1,3-dihydroisobenzofuran core.

Rhodium catalysis has emerged as a powerful tool in organic synthesis. For the construction of isobenzofuranone derivatives, which are direct precursors to 1,3-dihydroisobenzofurans, rhodium(III)-catalyzed C-H activation and spiroannulation of benzoic acids have been reported. google.com This type of transformation allows for the direct formation of the isobenzofuranone ring system from readily available starting materials. While direct rhodium-catalyzed synthesis of 5-fluoro-1,3-dihydroisobenzofuran itself is not prominently featured, the synthesis of its precursors via this method highlights the potential of this approach. For instance, rhodium-catalyzed intramolecular C-H insertion reactions of α-imino rhodium carbenes have been utilized to obtain various dihydrobenzofuran derivatives, demonstrating the utility of rhodium in forming the core furan (B31954) ring system. nih.gov

Base-promoted domino reactions provide an efficient, metal-free pathway to 1,3-dihydroisobenzofuran derivatives. A notable example is the synthesis of fluorescent 1,3-dihydroisobenzofuran derivatives through a potassium tert-butoxide catalyzed addition-elimination reaction. researchgate.net This method utilizes exo-cyclic vinyl ethers and aryl aldehydes as starting materials. The reaction proceeds smoothly to afford 1-arylidene-1,3-dihydroisobenzofuran derivatives in good to excellent yields. researchgate.net By modifying the substituents on the starting materials, the electronic and photophysical properties of the resulting products can be finely tuned. researchgate.net This strategy offers a convenient and efficient route to functionalized 1,3-dihydroisobenzofurans, including those with fluorine substituents, under mild, transition-metal-free conditions. researchgate.net

Table 2: Base-Promoted Domino Reaction for 1,3-Dihydroisobenzofuran Derivatives. researchgate.net

| Starting Materials | Base | Key Transformation | Product Type |

| Exo-cyclic vinyl ethers, Aryl aldehydes | Potassium tert-butoxide | Addition-Elimination | 1-Arylidene-1,3-dihydroisobenzofurans |

Cascade reactions involving double Michael additions are a powerful strategy for the stereoselective synthesis of complex spiro-heterocycles. This approach has been applied to the construction of spirocyclic isobenzofurans. An efficient cascade cyclization has been developed to synthesize aminobenzofuran spiroindanone derivatives. nih.gov This strategy involves the reaction of ortho-hydroxy α-aminosulfones with bromo-substituted 1,3-dicarbonyl compounds, such as 2-bromo-1,3-indandione. nih.gov

Of particular relevance is the synthesis of tert-butyl (5-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate. nih.gov This demonstrates the successful incorporation of the 5-fluoro-1,3-dihydroisobenzofuran moiety into a complex spirocyclic system. These reactions are often promoted by an organic base and proceed with the formation of multiple C-C and C-O bonds in a single, highly controlled process. Organocatalytic approaches, utilizing chiral amines or thioureas, can induce high levels of enantioselectivity in these cascade reactions, providing access to optically active spiro-heterocycles. rsc.orgnih.gov

Table 3: Cascade Reaction for a 5-Fluoro-Spiro-Heterocycle. nih.gov

| Reactant 1 | Reactant 2 | Product |

| ortho-Hydroxy α-aminosulfone (with 4-fluoro substituent on the phenol (B47542) ring) | 2-Bromo-1,3-indandione | tert-Butyl (5-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate |

Electrochemical Synthetic Routes

Electrochemical methods offer a powerful and environmentally conscious approach to synthesizing complex molecules, often proceeding under mild, oxidant-free conditions.

An efficient electrochemical method has been developed for the direct synthesis of 1,3-diselenyl-dihydroisobenzofurans. rsc.org This technique operates at room temperature without the need for an external oxidant. The reaction proceeds by reacting substituted o-divinylbenzenes with diselenides. rsc.org A radical mechanism is proposed for this transformation, which is initiated by the electrochemical generation of a seleno radical. rsc.orgnih.gov This radical species then engages in a cyclization reaction with the o-divinylbenzene substrate to form the dihydroisobenzofuran ring system functionalized with selenyl groups at the 1 and 3 positions. rsc.org This method is notable for its practicality and for producing complex dihydroisobenzofuran derivatives efficiently. rsc.org

Table 1: Electrochemical Synthesis of 1,3-diselenyl-dihydroisobenzofurans

| Substrate (o-divinylbenzene) | Diselenide | Product | Yield |

|---|---|---|---|

| 1,2-divinylbenzene | Diphenyl diselenide | 1,3-bis(phenylselanyl)-1,3-dihydroisobenzofuran | Good |

| 4,5-dichloro-1,2-divinylbenzene | Diphenyl diselenide | 5,6-dichloro-1,3-bis(phenylselanyl)-1,3-dihydroisobenzofuran | Good |

| 1,2-divinylbenzene | Bis(4-methoxyphenyl) diselenide | 1,3-bis((4-methoxyphenyl)selanyl)-1,3-dihydroisobenzofuran | Good |

| 1,2-divinylbenzene | Bis(pyridin-2-yl) diselenide | 1,3-bis(pyridin-2-ylselanyl)-1,3-dihydroisobenzofuran | Good nih.gov |

Note: This table is illustrative, based on the described reaction's scope. rsc.orgnih.gov

Oxidation-Mediated Cyclization Pathways

Oxidation is a key tool in organic synthesis for triggering cyclization reactions to form heterocyclic rings like dihydroisobenzofuran.

A versatile and high-yielding route to substituted 1,3-dihydroisobenzofurans involves the oxidation of N-aroylhydrazones derived from salicylaldehydes. researchgate.net In this strategy, lead tetraacetate (LTA) serves as a potent oxidizing agent. researchgate.netslideshare.net The N-aroylhydrazone of a salicylaldehyde (B1680747) is treated with LTA, which facilitates its conversion into a key o-aroylbenzaldehyde intermediate. researchgate.net This intermediate then undergoes a chemoselective reaction, such as addition of an arylmagnesium reagent, followed by cyclization to furnish the 1,3-dihydroisobenzofuran ring system. researchgate.net The reaction conditions are generally mild, and the strategy is applicable to a wide variety of substituted derivatives. researchgate.net This specific pathway has been successfully applied to the efficient synthesis of Escitalopram, which features the 5-fluoro-1,3-dihydroisobenzofuran core. researchgate.net The oxidation of hydrazones by LTA is a well-established transformation in organic chemistry, capable of producing various intermediates depending on the substrate and reaction conditions. rsc.orgwmich.edu

Regioselective Synthesis of Fluoro-Substituted Isobenzofurans

Achieving the correct placement of substituents on the aromatic ring, known as regioselectivity, is paramount in the synthesis of specific isomers like 5-Fluoro-1,3-dihydroisobenzofuran. Direct fluorination of the 1,3-dihydroisobenzofuran scaffold is challenging and would likely result in a mixture of different positional isomers.

To overcome this, synthetic strategies are designed to be highly regioselective by starting with a precursor that already contains the fluorine atom at the desired position. The method involving the lead tetraacetate oxidation of N-aroylhydrazones for the synthesis of Escitalopram is a prime example of a regioselective synthesis. researchgate.net The synthesis begins with a fluorinated salicylaldehyde derivative, ensuring the fluorine atom is locked into the 5-position of the final dihydroisobenzofuran ring system. This approach of building the heterocyclic ring onto a pre-functionalized aromatic precursor is a common and effective strategy for the unambiguous synthesis of specifically substituted heterocycles. researchgate.netnih.gov

Targeted Fluorination Strategies for Cyclic Ethers and Isobenzofurans

Introducing fluorine into a molecule, particularly in a stereocontrolled manner, often requires specialized reagents and catalytic systems.

Chiral anion phase-transfer catalysis is an advanced strategy for the enantioselective introduction of fluorine atoms into organic molecules. pnas.orgacs.org This method utilizes a chiral phosphate anion, derived from precursors like BINOL, as the catalyst. acs.orgnih.gov The catalyst functions by exchanging its anion with that of an insoluble, cationic electrophilic fluorine reagent, such as Selectfluor. nih.gov This ion exchange creates a lipophilic, chiral ion pair that is soluble in non-polar organic solvents. pnas.orgnih.gov

This chiral, reactive fluorine source can then be used to fluorinate a variety of substrates, including alkenes and phenols, with high levels of enantioselectivity. pnas.orgacs.org The chiral anion not only acts as a phase-transfer agent but also creates a chiral environment, directing the electrophilic fluorine to one face of the substrate over the other. pnas.org This strategy has been successfully applied to the fluorination of alkenes to generate chiral β-amino and β-aryl-allylic fluorides and for the fluorinative dearomatization of phenols. pnas.orgacs.org While direct application to 1,3-dihydroisobenzofuran itself is not extensively documented, the principles are applicable to the enantioselective fluorination of cyclic ethers and related structures, representing a potential pathway for synthesizing chiral fluorinated isobenzofuran (B1246724) derivatives. pkusz.edu.cn

Table 2: Compounds Mentioned in this Article

| Compound Name | Structure |

|---|---|

| 5-Fluoro-1,3-dihydroisobenzofuran | C₈H₇FO |

| Escitalopram | C₂₀H₂₁FN₂O |

| Lead Tetraacetate | C₈H₁₆O₈Pb |

| N-Aroylhydrazone | General structure R-C(=O)NHN=CHR' |

| Salicylaldehyde | C₇H₆O₂ |

| o-Divinylbenzene | C₁₀H₁₀ |

| Diselenide | General structure R-Se-Se-R' |

| 1,3-diselenyl-dihydroisobenzofuran | General structure C₈H₈(SeR)₂ |

| BINOL | C₂₀H₁₄O₂ |

Halofluorination and Fluoroselenation Reactions

While direct halofluorination of the 1,3-dihydroisobenzofuran ring system is not extensively documented, related halogenation and selenylation reactions provide pathways to functionalized intermediates that are precursors for fluorinated analogues. These methods often involve the cyclization of appropriately substituted precursors.

An efficient electrochemical method has been developed for the synthesis of 1,3-diselenyl-dihydroisobenzofurans from substituted o-divinylbenzenes and diselenides. rsc.org This process operates at room temperature without the need for an external oxidant and is proposed to proceed through a radical mechanism. rsc.org This fluoroselenation approach introduces selenium moieties that can potentially be exchanged for fluorine in subsequent synthetic steps.

A related strategy involves the iodocyclization of 2-vinylbenzyl alcohols. clockss.org This method uses iodine to mediate the cyclization, yielding 1-(iodomethyl)-1,3-dihydroisobenzofurans. clockss.org The resulting iodo-functionalized products can undergo further substitution reactions, offering a handle to introduce other functionalities, including fluorine. clockss.org

Palladium-Catalyzed Fluorination of Heteroaryl Systems

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-fluorine (C–F) bonds, a traditionally challenging transformation. These methods are applicable to the synthesis of fluorinated heteroaryl systems, including derivatives of 1,3-dihydroisobenzofuran.

One of the most significant advancements is the palladium-catalyzed fluorination of (hetero)aryl triflates. nih.gov Although early catalyst systems showed limited reactivity with electron-rich and heteroaryl substrates, improved systems utilizing bulky biaryl phosphine (B1218219) ligands, such as AdBrettPhos, have demonstrated enhanced efficacy. nih.gov These catalysts can effectively convert a range of challenging substrates, including those derived from biologically active phenols, into the corresponding aryl fluorides. nih.gov

Another key development is the palladium-catalyzed fluorination of arylboronic acid derivatives. harvard.edu This reaction is operationally simple and can be performed on a multi-gram scale. Mechanistic studies suggest a unique single-electron-transfer (S.E.T.) pathway that involves a palladium(III) intermediate, which has been isolated and characterized. harvard.edu The reaction works with various commercially available Pd(II) salts, with less coordinating anions generally providing higher yields. harvard.edu This methodology provides a practical route to functionalized aryl fluorides from readily available starting materials.

The general approach involves the cross-coupling of a heteroaryl precursor (e.g., a bromo- or triflate-substituted dihydroisobenzofuran) with a fluoride (B91410) source under palladium catalysis. The choice of ligand and reaction conditions is crucial for achieving high efficiency and functional group tolerance. sioc-journal.cn

Asymmetric Synthesis and Chiral Resolution Techniques

Chiral 1,3-dihydroisobenzofurans are crucial structural motifs in numerous bioactive compounds. Consequently, the development of asymmetric synthetic routes and chiral resolution techniques is of paramount importance.

Redox deracemization has emerged as a powerful strategy for the catalytic asymmetric synthesis of chiral molecules from their racemic mixtures. researchgate.netoaepublish.com This one-pot process involves an oxidation step to destroy the stereocenter, forming an achiral intermediate, followed by an enantioselective reduction to regenerate the desired enantiomer in high excess. oaepublish.comresearchgate.net

This technology has been successfully applied to a broad range of α-aryl and α-alkynyl substituted 1,3-dihydroisobenzofurans. researchgate.net The process typically involves oxidation followed by an asymmetric hydrogenation catalyzed by a chiral catalyst, such as a chiral phosphoric acid or an iridium complex. researchgate.netoaepublish.com This method offers high efficiency and excellent enantioselectivity (ee), providing a scalable route to these valuable chiral building blocks. researchgate.net

| Substrate (α-Substituent) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| α-Aryl | High | Excellent | researchgate.net |

| α-Alkynyl | Good | Excellent | researchgate.net |

| Various α-Aryl Groups | Up to 93% | Up to 98% | researchgate.net |

An alternative and highly effective asymmetric approach provides access to chiral α-substituted 1,3-dihydroisobenzofurans through the enantioselective hydrogenation of cyclic oxocarbenium ions. researchgate.net These reactive intermediates are generated in situ from the collapse of corresponding acetal (B89532) substrates. researchgate.net

The subsequent asymmetric hydrogenation, often catalyzed by a transition metal complex with a chiral ligand, proceeds with high yields and excellent enantioselectivities. researchgate.net This method has proven effective for both α-aryl and α-alkynyl substituted 1,3-dihydroisobenzofurans and has been successfully demonstrated on a gram scale, highlighting its synthetic utility. researchgate.net

Synthesis of Precursors and Functionalized Derivatives

The synthesis of complex molecules like 5-Fluoro-1,3-dihydroisobenzofuran often relies on the preparation of key precursors and functionalized derivatives that can be elaborated in later steps.

The compound 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is a key intermediate in the synthesis of the well-known antidepressant, Citalopram (B1669093), and its enantiomer, Escitalopram. nih.govwikipedia.org A well-established synthetic route is outlined below:

Nitration and Reduction: The synthesis often starts from 4-nitrophthalimide, which is reduced to 4-aminophthalimide (B160930) using reagents like tin(II) chloride (SnCl₂). nih.gov

Conversion to Phthalide: The resulting amino compound is converted to 5-amino-3H-isobenzofuran-1-one. nih.gov

Sandmeyer Reaction: The amino group is transformed into a cyano group via a Sandmeyer reaction to yield 1-oxo-1,3-dihydro-isobenzofuran-5-carbonitrile (5-cyanophthalide). nih.gov

Grignard Reaction: 5-Cyanophthalide is treated with a Grignard reagent, 4-fluorophenyl magnesium bromide, in tetrahydrofuran (THF). nih.gov

Reduction and Cyclization: The resulting intermediate is reduced with sodium borohydride (B1222165) to form a diol, which is then cyclized using acid (e.g., 2N HCl) to afford the target molecule, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. nih.gov

This multi-step synthesis provides a reliable method for accessing this crucial functionalized dihydroisobenzofuran precursor. nih.gov

Reaction Mechanisms and Chemical Reactivity Studies of 5 Fluoro 1,3 Dihydroisobenzofuran

Mechanistic Investigations of Ring Formation

The construction of the 1,3-dihydroisobenzofuran core is achievable through several distinct mechanistic pathways. These routes leverage different modes of bond formation, including intramolecular cyclizations, transition-metal-catalyzed processes, and carbene insertions.

One fundamental approach to forming the dihydroisobenzofuran ring system involves an intramolecular nucleophilic attack followed by cyclization. A notable example is the cyclization of β,β-difluorostyrenes that bear a nucleophilic ortho-substituent, such as a hydroxyl group. This process, often termed a nucleophilic 5-endo-trig cyclization, proceeds through an addition-elimination mechanism. rsc.orgyoutube.com Despite being considered a disfavored process under Baldwin's rules, the presence of two vinylic fluorine atoms is crucial for the success of these "anti-Baldwin" cyclizations. rsc.orggoogle.com

In a related strategy, 1,3-dihydroisobenzofuran derivatives can be synthesized via a potassium tert-butoxide catalyzed addition-elimination reaction between exo-cyclic enol ethers and aryl aldehydes. researchgate.net For precursors like 1,1-difluoro-1-butenes with a suitably positioned homoallylic hydroxyl group, treatment with a base such as sodium hydride can induce an intramolecular nucleophilic substitution of a vinylic fluorine, leading to the formation of 5-fluoro-2,3-dihydrofurans. google.comnih.gov This SN2'-type reaction highlights the activating role of the fluorine atoms in promoting otherwise difficult cyclization pathways. nih.gov

Table 1: Examples of Nucleophilic Cyclization for Dihydrofuran Ring Formation

| Precursor Type | Reagents | Mechanism | Product Type | Reference(s) |

| β,β-Difluoro-o-hydroxystyrenes | Base (e.g., DBU) | Nucleophilic 5-endo-trig cyclization | 2-Fluorobenzofurans | rsc.org, youtube.com |

| 2,2-Difluorohomoallylic alcohols | Base (e.g., KH, NaH) | Intramolecular SN2'-type reaction | 3-Fluoro-2,5-dihydrofurans | google.com, nih.gov |

| exo-Cyclic enol ethers + Aryl aldehydes | K-tert-butoxide | Addition-Elimination | 1,3-Dihydroisobenzofuran derivatives | researchgate.net |

Transition metal catalysis offers powerful and efficient methods for constructing the 1,3-dihydroisobenzofuran skeleton through C-H activation and subsequent cyclization. These reactions benefit from high atom economy and functional group tolerance. nih.gov A variety of transition metals, including palladium, rhodium, and iridium, have been employed in asymmetric C-H activation reactions. mdpi.com

A specific patented method for synthesizing 1,3-dihydroisobenzofuran compounds involves the cyclization of o-alkynyl benzyl (B1604629) alcohol precursors. libretexts.org The reaction is catalyzed by palladium chloride (PdCl₂) with copper chloride (CuCl₂) as a co-catalyst in an organic solvent. The process is typically conducted at room temperature under an air atmosphere, demonstrating mild reaction conditions. libretexts.org The use of transition metal catalysts facilitates the intricate bond-forming cascade required for the cyclization. nih.govresearchgate.net

Table 2: Transition Metal-Catalyzed Synthesis of 1,3-Dihydroisobenzofurans

| Precursor | Catalyst System | Conditions | Key Features | Reference |

| o-Alkynyl benzyl alcohol | PdCl₂ / CuCl₂ | Organic solvent (e.g., DCE, MeCN), Room Temperature, Air | Mild conditions, Good atom economy, Novel chloro-substituted product | libretexts.org |

The formation of related dihydrobenzofuran rings can be achieved through the intramolecular insertion of a carbene into an ether α-C(sp³)–H bond. This strategy has been successfully realized using rhodium catalysts under mild conditions. mdpi.comacs.org The carbene species are often generated from safe and easily decomposable precursors like N-triftosylhydrazones. mdpi.com

This methodology allows for the efficient and enantioselective synthesis of various chiral 2,3-dihydrobenzofuran (B1216630) derivatives in high yields and with excellent diastereoselectivities. acs.org While this specific pathway leads to the 2,3-dihydrobenzofuran isomer, the underlying principle of C-H insertion by a transient metal-carbene species represents a powerful tool for the construction of five-membered heterocyclic rings. researchgate.netresearchgate.net Density functional theory (DFT) calculations have been employed to understand the stepwise pathway and the origins of enantioselectivity in these transformations. mdpi.com

Reactivity of the Fluorine Substituent

The fluorine atom at the 5-position of the aromatic ring significantly influences the chemical reactivity of the 5-Fluoro-1,3-dihydroisobenzofuran molecule. Its strong electron-withdrawing inductive effect and weak resonance-donating effect modulate the electron density of the aromatic system and the strength of the carbon-fluorine bond itself.

The electronic properties of the fluorine substituent have a profound impact on the molecule's susceptibility to oxidation. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack and generally makes the molecule more stable against oxidative degradation. nih.govacs.org This stabilization of molecular orbitals can lower the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the molecule less prone to oxidation. nih.gov

The term β-fluorine elimination typically refers to pathways involving sp³-hybridized carbon atoms and is not applicable to the C(sp²)-F bond on the aromatic ring of 5-Fluoro-1,3-dihydroisobenzofuran. nih.govnih.gov Instead, the reactivity of the aryl-fluorine bond is characterized by pathways such as nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed C-F activation.

In SNAr reactions, the strong inductive effect of fluorine makes the carbon to which it is attached highly electrophilic. This accelerates the rate-determining step of the reaction, which is the initial attack by a nucleophile to form a stabilized Meisenheimer complex. youtube.comresearchgate.netnih.gov Consequently, in many SNAr reactions, fluoroarenes are more reactive than their chloro, bromo, or iodo counterparts. researchgate.net This reactivity can be exploited to replace the fluorine atom with a variety of nucleophiles, including amines and alkoxides, often under metal-free conditions. baranlab.orgthieme-connect.com

Transition metal catalysis provides another major avenue for the functionalization of the robust C(aryl)-F bond. Catalytic systems based on nickel and palladium have been developed for the cross-coupling of aryl fluorides with various partners, including Grignard reagents and amines. nih.gov These reactions typically proceed via an oxidative addition of the C-F bond to a low-valent metal center, a challenging step that can be facilitated by appropriate ligands. mdpi.comnih.gov Subsequent steps can involve reductive elimination from higher-valent metal intermediates, such as Pd(IV) or Ni(IV), to form the new C-C or C-heteroatom bond. mdpi.comnih.gov

Table 3: Reactivity Pathways of the Aryl-Fluorine Bond

| Reaction Type | Key Features | Mechanism | Reference(s) |

| Nucleophilic Aromatic Substitution (SNAr) | F is an activating group due to its strong inductive effect. | Addition-Elimination via Meisenheimer complex. | nih.gov, researchgate.net, youtube.com |

| Transition Metal-Catalyzed Cross-Coupling | Enables C-C and C-heteroatom bond formation. | Oxidative addition of C-F bond to metal (e.g., Pd(0), Ni(0)), followed by reductive elimination. | , nih.gov, mdpi.com |

Electrophilic and Nucleophilic Substitution Reactions

Substitution reactions on the aromatic core of 5-Fluoro-1,3-dihydroisobenzofuran are influenced by the electronic effects of the fluorine atom and the cyclic ether moiety.

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.com The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. msu.edu The directing effects of the substituents already present on the benzene (B151609) ring determine the position of the incoming electrophile.

In 5-Fluoro-1,3-dihydroisobenzofuran, the aromatic ring is substituted with two groups:

A Fluorine Atom: Halogens are considered deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, which helps stabilize the arenium ion intermediate when the attack occurs at these positions. youtube.com

A Cyclic Alkyl Ether Group: The oxygen atom of the dihydrofuran ring is an activating group. It strongly donates electron density to the aromatic ring via resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. This group is also an ortho-, para-director.

The positions ortho and para to the ether linkage are C-4 and C-6. The positions ortho and para to the fluorine atom at C-5 are C-4 and C-6. Therefore, both substituents direct incoming electrophiles to the same positions (C-4 and C-6). The strong activating effect of the ether group is expected to dominate over the deactivating effect of the fluorine, making the molecule more reactive than benzene itself and directing substitution preferentially to positions C-4 and C-6. Steric hindrance might favor substitution at the C-4 position over the C-6 position, which is flanked by the dihydrofuran ring.

Standard electrophilic substitution reactions are expected to proceed as follows:

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-fluoro-1,3-dihydroisobenzofuran and 6-Nitro-5-fluoro-1,3-dihydroisobenzofuran |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo-5-fluoro-1,3-dihydroisobenzofuran or 4-Chloro-5-fluoro-1,3-dihydroisobenzofuran |

| Sulfonation | Fuming H₂SO₄ | 5-Fluoro-1,3-dihydroisobenzofuran-4-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-5-fluoro-1,3-dihydroisobenzofuran (subject to carbocation rearrangement) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-fluoro-1,3-dihydroisobenzofuran |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. msu.edulibretexts.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, this reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN) at the ortho and para positions to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

The aromatic ring of 5-Fluoro-1,3-dihydroisobenzofuran is considered electron-rich due to the powerful electron-donating nature of the ether oxygen. The fluorine atom is only weakly deactivating. Consequently, the molecule lacks the necessary electronic profile for a standard SNAr reaction. libretexts.org Direct displacement of the fluoride (B91410) ion by a nucleophile would be challenging under typical conditions.

While nucleophilic substitution on polyfluorinated aromatic compounds, such as pentafluoropyridine, is well-documented and proceeds under relatively mild conditions, the reactivity of monofluorinated, electron-rich systems is significantly lower. rsc.orgrsc.org Achieving nucleophilic substitution on 5-Fluoro-1,3-dihydroisobenzofuran would likely require harsh reaction conditions (high temperatures and pressures) or the use of metal catalysts to facilitate the displacement of the fluorine atom. thermofisher.com

Ring-Opening and Polymerization Mechanisms (Relevant for Cyclic Ethers)

The 1,3-dihydroisobenzofuran structure contains a five-membered cyclic ether fused to the benzene ring. Cyclic ethers are known to undergo ring-opening polymerization (ROP) to form polyethers. iaamonline.org This process typically requires an ionic initiator and proceeds via a chain-growth mechanism. iaamonline.org While specific studies on the polymerization of 5-Fluoro-1,3-dihydroisobenzofuran are not prominent in the literature, the potential mechanisms can be inferred from the general reactivity of cyclic ethers.

The primary mechanisms for the ROP of cyclic ethers are cationic and anionic polymerization.

Cationic Ring-Opening Polymerization: This is a common pathway for the polymerization of cyclic ethers.

Initiation: The reaction is initiated by a strong acid or a Lewis acid, which protonates or coordinates to the ether oxygen, forming a reactive tertiary oxonium ion.

Propagation: A monomer molecule acts as a nucleophile, attacking one of the electrophilic carbons adjacent to the positive oxygen (the benzylic C-1 or C-3 position) of the initiated species. This attack opens the ring and regenerates the oxonium ion at the end of the growing polymer chain.

Termination: The polymerization proceeds until the monomer is consumed or the reaction is terminated by the addition of a nucleophilic agent, such as water or an alcohol.

Anionic Ring-Opening Polymerization: Anionic ROP of simple ethers like THF or oxirane requires a very strong base.

Initiation: The reaction is initiated by a potent nucleophile, such as an organometallic species (e.g., n-butyllithium), which attacks one of the electrophilic carbon atoms of the ring (C-1 or C-3). This attack is a nucleophilic substitution that cleaves the C-O bond and opens the ring, creating an alkoxide.

Propagation: The resulting alkoxide acts as a nucleophile, attacking another monomer molecule to continue the chain growth. This process generates a "living" polymer, meaning the chain ends remain active until intentionally quenched. iaamonline.org

Termination: The polymerization is typically terminated by the addition of a proton source, such as water or acid.

The feasibility of ROP for 5-Fluoro-1,3-dihydroisobenzofuran would depend on factors like ring strain and the electronic effects of the aromatic substituents on the stability of the ionic intermediates.

| Polymerization Type | Initiator Examples | General Conditions |

| Cationic ROP | H₂SO₄, HClO₄, Lewis Acids (BF₃, AlCl₃) | Typically low temperatures to suppress side reactions |

| Anionic ROP | Organometallic bases (n-BuLi), alkali metals | Requires aprotic solvents and anhydrous conditions |

This table summarizes general mechanisms applicable to cyclic ethers. iaamonline.orgrsc.org

Computational and Theoretical Studies on 5 Fluoro 1,3 Dihydroisobenzofuran

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of modern chemical research, enabling the elucidation of molecular properties by calculating the electron density of a system. For 5-Fluoro-1,3-dihydroisobenzofuran, DFT calculations provide fundamental insights into its behavior at the atomic level. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)), which defines the mathematical functions used to build the molecular orbitals. scielo.org.mxnih.gov

The first step in most computational studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy structure on the potential energy surface. For 5-Fluoro-1,3-dihydroisobenzofuran, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. nih.govnih.gov For 5-Fluoro-1,3-dihydroisobenzofuran, the primary conformational flexibility lies in the puckering of the dihydrofuran ring. DFT calculations can map the potential energy surface associated with this ring puckering, identifying the most stable conformer and the energy barriers to interconversion between different conformers. Studies on analogous fluorinated compounds show that fluorine substitution can significantly impact conformational preferences, often depending on the polarity of the surrounding medium. nih.govnih.gov

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Length | C-O | 1.37 Å |

| C-C (aromatic) | 1.39 Å | |

| C-F | 1.35 Å | |

| Bond Angle | C-O-C | 109° |

| O-C-C | 110° | |

| Dihedral Angle | C-O-C-C | Varies with conformation |

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. researchgate.net This gap is a critical parameter for determining a molecule's chemical stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgmdpi.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. semanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

Atomic Charges: Mulliken population analysis or Natural Bond Orbital (NBO) analysis are methods used within DFT to assign partial charges to each atom in the molecule. semanticscholar.org This provides insight into the distribution of electrons and helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In 5-Fluoro-1,3-dihydroisobenzofuran, the electronegative fluorine and oxygen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will carry partial positive charges. This charge distribution is crucial for predicting how the molecule will interact with other reagents.

Table 2: Calculated Electronic Properties for a Representative Heterocyclic Compound (Illustrative) (Note: This data is based on general findings for similar molecules as specific values for 5-Fluoro-1,3-dihydroisobenzofuran were not available. researchgate.net)

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

By comparing the calculated vibrational spectrum with an experimentally recorded one (e.g., from FT-IR spectroscopy), the accuracy of the computational model can be validated. nih.govdoi.org Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations. doi.org To correct for this, a scaling factor is typically applied to the computed frequencies to achieve better agreement with experimental data. scielo.org.mxmdpi.com This comparative analysis helps in the definitive assignment of vibrational bands observed in the experimental spectrum. nih.gov For 5-Fluoro-1,3-dihydroisobenzofuran, characteristic vibrations would include C-F stretching, C-O-C ether stretching, and aromatic C-H bending modes.

Beyond static properties, DFT is a powerful tool for studying dynamic processes like chemical reactions. By mapping the potential energy surface, chemists can model the transition states that connect reactants to products. This allows for the calculation of activation energies, providing a quantitative measure of the kinetic feasibility of a proposed reaction mechanism. For reactions involving 5-Fluoro-1,3-dihydroisobenzofuran, such as its synthesis or subsequent functionalization, DFT can be used to compare different possible pathways and determine the most likely one. For example, it could be used to understand the mechanism of ring-opening reactions or electrophilic aromatic substitution on the benzene (B151609) ring.

DFT-based reactivity descriptors, derived from the electronic structure, can predict how and where a molecule is likely to react. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. It highlights regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack. For 5-Fluoro-1,3-dihydroisobenzofuran, the area around the oxygen atom would show a strong negative potential, while the hydrogen atoms of the CH2 groups would show positive potential.

Fukui Functions: These functions are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. They quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron.

Molecular Dynamics (MD) Simulations

Investigation of Dynamic Behavior and Intermolecular Interactions

A thorough search of scientific databases and chemical literature indicates that no specific molecular dynamics simulations have been published for 5-Fluoro-1,3-dihydroisobenzofuran. Consequently, there are no available research findings or data tables detailing its dynamic behavior or specific intermolecular interactions derived from MD studies. Such studies would be valuable to understand how the fluorine substituent at the 5-position influences the flexibility of the dihydroisobenzofuran ring system and its interactions with solvents or biological macromolecules. However, at present, this area remains unexplored.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Quantum mechanical/molecular mechanical (QM/MM) methods are a class of computational approaches that combine the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive environment. This hybrid approach is particularly useful for studying chemical reactions and enzymatic processes.

A review of the literature shows no published studies that have applied QM/MM approaches to investigate 5-Fluoro-1,3-dihydroisobenzofuran. Research of this nature could, for example, elucidate the effects of the fluorine atom on the electronic structure and reactivity of the molecule within a complex environment. Without such studies, there are no detailed research findings or associated data to report.

Machine Learning Applications in Reaction Mechanism Analysis

Machine learning (ML) is increasingly being applied in chemistry to predict reaction outcomes, optimize reaction conditions, and analyze complex reaction mechanisms. These data-driven approaches can uncover patterns and relationships that are not immediately obvious from traditional experimental or computational methods.

There is currently no evidence in the scientific literature of machine learning models being specifically trained on or applied to the analysis of reaction mechanisms involving 5-Fluoro-1,3-dihydroisobenzofuran. While ML is used for general reaction prediction, its application to this specific compound has not been documented. Therefore, no detailed research findings or data tables related to ML-driven analysis of this compound's reactivity are available.

Spectroscopic Characterization Methodologies for 5 Fluoro 1,3 Dihydroisobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 5-Fluoro-1,3-dihydroisobenzofuran, various NMR techniques are employed to analyze its proton, carbon, and fluorine atoms.

¹H NMR for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number of different types of protons in a molecule and their chemical environments. In the ¹H NMR spectrum of a related compound, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934), the protons on the dihydroisobenzofuran core would exhibit characteristic chemical shifts. The methylene (B1212753) protons (-CH₂-) of the dihydroisobenzofuran ring typically appear as a singlet, while the aromatic protons show complex splitting patterns in the downfield region of the spectrum. The exact chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the aromatic ring system.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 5-Fluoro-1,3-dihydroisobenzofuran gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization (sp², sp³) and the electronegativity of attached atoms. For instance, the carbon atom bonded to the fluorine atom will experience a significant downfield shift due to the high electronegativity of fluorine. Aromatic carbons typically resonate in the range of 110-160 ppm, while the methylene carbon of the dihydrofuran ring appears at a higher field. The use of ¹H broadband decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. thieme-connect.de

A representative ¹³C NMR spectrum of a similar compound, 1,2,4-trimethylbenzene, demonstrates the clear separation of signals for each non-equivalent carbon atom, highlighting the utility of this technique for resolving complex structures. thieme-connect.de

Table 1: Representative ¹³C NMR Data

| Functional Group | Typical Chemical Shift (ppm) |

| Aromatic C-F | 155-165 |

| Aromatic C-H | 110-140 |

| Aromatic C-O | 145-155 |

| Aromatic C-C | 125-140 |

| -CH₂- (Methylene) | 65-75 |

Note: The exact chemical shifts for 5-Fluoro-1,3-dihydroisobenzofuran may vary.

¹⁹F NMR for Fluorine Environments and Chemical Shifts

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique specifically used to study fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong NMR signals. wikipedia.org The chemical shift of the fluorine atom in 5-Fluoro-1,3-dihydroisobenzofuran is highly sensitive to its electronic environment. The large chemical shift dispersion in ¹⁹F NMR, spanning about 800 ppm, allows for excellent resolution of signals. wikipedia.org The fluorine signal will be influenced by through-bond and through-space interactions with nearby protons, resulting in coupling patterns that can provide further structural information. wikipedia.org

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure. wikipedia.org Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) can correlate directly bonded proton and carbon atoms. wikipedia.orglibretexts.org For 5-Fluoro-1,3-dihydroisobenzofuran, an HSQC experiment would definitively link the signals of the methylene protons to their corresponding carbon atom. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between atoms, aiding in the determination of the three-dimensional structure. wikipedia.org

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. youtube.comresearchgate.net This theoretical calculation can be a valuable tool in assigning experimental NMR spectra. nih.gov By employing density functional theory (DFT) at a suitable level of theory and basis set, the magnetic shielding tensors for each nucleus in 5-Fluoro-1,3-dihydroisobenzofuran can be calculated. researchgate.netnih.gov These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. nih.govcolorado.edu The GIAO method can be particularly useful in distinguishing between possible isomers and confirming the assigned structure. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. vscht.cz The resulting IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and bond types. vscht.czmsu.edu

For 5-Fluoro-1,3-dihydroisobenzofuran, the IR spectrum would exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. vscht.cz The C-O-C stretching of the ether linkage in the dihydrofuran ring would likely produce a strong band in the 1300-1000 cm⁻¹ region. The C-F stretching vibration is expected to appear as a strong absorption in the 1400-1000 cm⁻¹ range. The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a known standard. vscht.czpressbooks.pub

Table 2: Characteristic IR Absorption Frequencies

| Functional Group/Bond | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyl C-H | Stretch | ~2900 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| C-O (Ether) | Stretch | 1300-1000 |

| C-F | Stretch | 1400-1000 |

Note: The exact frequencies for 5-Fluoro-1,3-dihydroisobenzofuran may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful method for the analysis of organic molecules like 5-Fluoro-1,3-dihydroisobenzofuran. It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. chromatographyonline.comimjst.org For 5-Fluoro-1,3-dihydroisobenzofuran, a reversed-phase HPLC method, likely employing a C18 column, would be suitable for separation from impurities or metabolites. The mobile phase would typically consist of a gradient mixture of water and a polar organic solvent, such as acetonitrile, with a small amount of an acid like formic acid to facilitate protonation. oup.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, the molecule would be detected primarily as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation, providing characteristic product ions that help confirm the structure. For instance, cleavage of the dihydrofuran ring is a likely fragmentation pathway. This LC-MS/MS approach is routinely used for the sensitive and specific quantification of related fluorinated compounds in complex matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 5-Fluoro-1,3-dihydroisobenzofuran by providing a highly accurate mass measurement. This capability allows for the determination of the compound's elemental formula, C₈H₇FO, with a high degree of confidence, distinguishing it from other potential isobaric compounds. nih.govnih.gov Techniques like Orbitrap or time-of-flight (TOF) mass spectrometry can achieve mass accuracies of less than 5 ppm. nih.govnih.gov

The combination of HRMS with liquid chromatography (LC-HRMS) is particularly effective for identifying fluorinated products and metabolites. oup.comnih.gov Analysis of the spectra would be restricted to formulas containing fluorine to increase specificity. nih.gov Predicted m/z values for various adducts of a related compound, (3S)-5-fluoro-3-methyl-3H-2-benzofuran-1-one, illustrate the expected high-precision data from an HRMS experiment. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 167.05029 |

| [M+Na]⁺ | 189.03223 |

| [M-H]⁻ | 165.03573 |

| [M+NH₄]⁺ | 184.07683 |

| [M+K]⁺ | 205.00617 |

Data based on predicted values for (3S)-5-fluoro-3-methyl-3H-2-benzofuran-1-one, a related compound. uni.lu

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice. While specific crystallographic data for 5-Fluoro-1,3-dihydroisobenzofuran is not available, extensive data has been published for the closely related analog, 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. researchgate.net This data serves as an excellent model for the expected structural characteristics of the title compound.

The analysis of the bromo-analog was performed on a yellow, block-shaped crystal at a temperature of 120 K. researchgate.net The crystallographic parameters determined for this analog are detailed in the table below. It is anticipated that 5-Fluoro-1,3-dihydroisobenzofuran would crystallize in a similar system, likely monoclinic, with comparable unit cell dimensions, adjusted for the smaller van der Waals radius of fluorine compared to bromine. The X-ray structure would confirm the planar nature of the fluorinated benzene (B151609) ring fused to the non-planar, puckered dihydrofuran ring, and would detail any intermolecular interactions, such as C—H···F hydrogen bonds, that dictate the crystal packing. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₀BrFO |

| Formula weight | 293.13 |

| Temperature | 120 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 6.0560 (3) Å b = 7.8659 (4) Å c = 24.2289 (14) Å β = 92.542 (3)° |

| Volume | 1153.03 (11) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.689 Mg/m³ |

Data obtained from the crystallographic study of the structural analog 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. researchgate.net

Electronic Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, probes the electronic transitions within a molecule. For 5-Fluoro-1,3-dihydroisobenzofuran, the UV-Vis spectrum is expected to be dominated by absorptions arising from π-π* transitions within the fluorinated aromatic ring. Studies on related isobenzofuran (B1246724) derivatives show maximum absorption bands in the near-UV region. researchgate.net For example, certain arylazo derivatives of isobenzofuran exhibit absorption maxima in the range of 348–383 nm. researchgate.net The exact position and intensity of the absorption peak (λmax) for 5-Fluoro-1,3-dihydroisobenzofuran would be influenced by the electronic effects of the fluorine substituent and the attached dihydrofuran moiety. In a relevant study on 5-Fluorouracil, a fluorinated heterocyclic compound, the maximum absorbance was recorded at a λmax of 266 nm in an acetate (B1210297) buffer. researchgate.net

Photoluminescence (fluorescence) occurs when a molecule emits a photon after being electronically excited. The potential for 5-Fluoro-1,3-dihydroisobenzofuran to fluoresce would depend on its ability to efficiently undergo radiative decay from its excited state. Some isobenzofuran derivatives have been identified as interesting fluorophore materials, emitting green fluorescence (e.g., 513-549 nm) in solution and exhibiting large Stokes shifts. researchgate.net Therefore, it is plausible that 5-Fluoro-1,3-dihydroisobenzofuran could exhibit fluorescence upon excitation at its absorption maximum, though this would require experimental verification.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is paramount for the broader application of 5-Fluoro-1,3-dihydroisobenzofuran. While various methods exist for the synthesis of the 1,3-dihydroisobenzofuran core, future research will likely focus on routes that are more sustainable, atom-economical, and scalable.

A promising avenue involves the refinement of metal-catalyzed reactions. For instance, methods using palladium and copper chlorides to synthesize 1,3-dihydroisobenzofuran compounds from o-alkynyl benzyl (B1604629) alcohol precursors have been patented. google.com Future work could optimize these catalytic systems to improve yields and reduce catalyst loading, potentially exploring earth-abundant metals like copper to enhance sustainability. researchgate.net The development of one-pot multicomponent reactions represents another key direction, offering the potential to construct complex derivatives from simple starting materials in a single, efficient step. researchgate.net

Furthermore, the exploration of novel fluorination strategies for the isobenzofuran (B1246724) core is critical. Research into hypervalent iodine(III) reagents, such as fluoroiodane, has shown success in the fluorocyclisation of other unsaturated systems under mild conditions, suggesting a potential pathway for creating fluorinated dihydroisobenzofurans. le.ac.uk The constant demand for safer and more effective drugs necessitates the exploration of such innovative synthetic routes to expand the accessible chemical space. hilarispublisher.com

In-depth Mechanistic Studies of Unconventional Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For 5-Fluoro-1,3-dihydroisobenzofuran, future research should prioritize detailed mechanistic investigations of its formation and subsequent reactions.

Drawing parallels from studies on related heterocyclic systems like dibenzofurans, future work could employ a combination of experimental techniques and computational modeling. mdpi.comnih.gov For example, NMR studies can be used to probe reaction intermediates and understand the role of catalysts and solvents, as demonstrated in the activation of fluoroiodane reagents by hexafluoroisopropanol (HFIP). le.ac.uk

Investigating the influence of the fluorine substituent on reaction pathways is a particularly important future direction. Mechanistic studies will need to clarify how the fluorine atom's strong electron-withdrawing nature affects the kinetics, regioselectivity, and thermodynamics of reactions such as electrophilic aromatic substitution, lithiation, and cycloaddition. Understanding these electronic effects will be key to harnessing 5-Fluoro-1,3-dihydroisobenzofuran as a predictable and versatile synthetic intermediate.

Integration of Advanced Computational Techniques for Design and Prediction

Computational chemistry offers powerful tools for accelerating research and development. The integration of advanced computational techniques is poised to significantly impact the study of 5-Fluoro-1,3-dihydroisobenzofuran.

Molecular orbital theory and density functional theory (DFT) calculations can be employed to predict reaction outcomes and elucidate complex reaction mechanisms. mdpi.comnih.gov For instance, these methods can calculate activation enthalpies and Gibbs free energies for potential reaction pathways, allowing researchers to identify the most kinetically and thermodynamically favorable routes before committing to laboratory work. mdpi.com This predictive power can save significant time and resources in the discovery of new synthetic methods.

Beyond reaction modeling, machine learning algorithms are emerging as a transformative tool in chemistry. hilarispublisher.com In the context of 5-Fluoro-1,3-dihydroisobenzofuran, machine learning models could be trained on existing reaction data to predict optimal conditions, catalysts, and substrates for desired transformations. These computational approaches will be instrumental in designing novel derivatives with tailored electronic and photophysical properties for specific applications in materials science and medicinal chemistry. hilarispublisher.com

Development of 5-Fluoro-1,3-dihydroisobenzofuran as Versatile Chemical Building Blocks

The 1,3-dihydroisobenzofuran scaffold is a well-established building block in organic synthesis, particularly in the pharmaceutical industry. The fluorinated analogue, 5-Fluoro-1,3-dihydroisobenzofuran, holds even greater promise due to the beneficial properties conferred by the fluorine atom.

A key application of this scaffold is as a crucial intermediate in the synthesis of high-profile pharmaceuticals. For example, the related compound 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) is a synthetic precursor to the widely used selective serotonin (B10506) reuptake inhibitors (SSRIs) Citalopram (B1669093) and its active S-enantiomer, Escitalopram. tcichemicals.comwikipedia.orgwikipedia.org Similarly, the chiral derivative (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one serves as a key intermediate for the anticancer drug Lorlatinib. chemicalbook.com

Future research will focus on expanding the utility of 5-Fluoro-1,3-dihydroisobenzofuran as a versatile building block. Its chemical reactivity can be exploited in various transformations, such as Diels-Alder reactions, to create diverse molecular architectures. google.com By serving as a foundational core, it enables the construction of compound libraries for high-throughput screening in drug discovery programs, where the fluorine atom can be used to fine-tune properties like metabolic stability and receptor binding affinity.

Expanding Applications in Chemical Biology Tools and Functional Materials

The unique photophysical properties of the 1,3-dihydroisobenzofuran core suggest exciting future applications for its 5-fluoro derivative in chemical biology and materials science. Research has shown that 1,3-dihydroisobenzofuran derivatives can function as novel fluorophores with tunable fluorescence properties and significant Stokes shifts. ecust.edu.cn

Future work will likely focus on developing "smart" fluorescent probes based on the 5-Fluoro-1,3-dihydroisobenzofuran scaffold. By attaching specific recognition moieties, these molecules could be designed as selective "turn-on" fluorescent sensors for detecting biologically important analytes. google.com The fluorescence of these probes can be modulated by changing the substituents on the aromatic ring, allowing for the fine-tuning of emission wavelengths across the visible spectrum. ecust.edu.cn

In the realm of functional materials, the tunable emission characteristics of these compounds make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of fluorine can enhance the stability and performance of such materials. The table below, adapted from research on similar derivatives, illustrates the potential for tuning fluorescence properties. ecust.edu.cn

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Fluoro-1,3-dihydroisobenzofuran with high yield and purity?

- Methodological Answer : A common approach involves sulfonylation and oxidation of precursor compounds. For example, reacting 5-fluoro-2-methyl-3-sulfanyl derivatives with oxidizing agents like 3-chloroperoxybenzoic acid in dichloromethane, followed by purification via column chromatography (hexane/ethyl acetate gradients). Yield optimization (e.g., ~71%) and purity are achieved through controlled reaction conditions (273 K, 8 h stirring) and crystallization via slow evaporation in diisopropyl ether .

Q. How can X-ray crystallography and spectroscopic techniques be integrated to resolve the molecular geometry of 5-Fluoro-1,3-dihydroisobenzofuran derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides precise structural data, such as dihedral angles (e.g., 80.96° between benzofuran and substituent rings) and planarity deviations (e.g., 0.006 Å for the benzofuran system). Complementary spectroscopic methods (NMR, IR) validate functional groups, while hydrogen bonding (C–H⋯O) and π-π stacking interactions (centroid distances: 3.6–3.8 Å) are quantified to explain solid-state packing .

Advanced Research Questions

Q. What role do non-covalent interactions (e.g., π-π stacking, C–H⋯O bonds) play in stabilizing the crystal lattice of fluorinated dihydroisobenzofurans, and how can these be systematically analyzed?

- Methodological Answer : Non-covalent interactions are critical for lattice stability. π-π interactions between aromatic systems (e.g., furan and benzene rings) are measured via centroid distances (3.661–3.771 Å) and slippage values (0.887–1.266 Å). Hydrogen bonds (C–H⋯O) are mapped using crystallographic software (e.g., SHELXL-97) with riding models for H-atom refinement. These interactions influence solubility, melting points, and reactivity, which can be computationally modeled using DFT or molecular dynamics simulations .

Q. How can researchers address discrepancies in catalytic activity data when using 5-Fluoro-1,3-dihydroisobenzofuran as a precursor in palladium-mediated tandem reactions?

- Methodological Answer : Divergent catalytic outcomes may arise from varying nanoparticle sizes or solvent systems. Controlled experiments with Pd nanoparticles in polyol solvents (e.g., DMF, THF) at defined temperatures can standardize coupling/cyclization steps. Reaction monitoring via GC-MS or HPLC helps identify intermediates. For example, Pd-catalyzed tandem reactions synthesize phthalimides or isoindolinones (>90% yield) by optimizing ligand ratios and reaction times .

Q. What computational and experimental approaches are suitable for predicting and validating the reactivity of 5-Fluoro-1,3-dihydroisobenzofuran in multi-step synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculations predict regioselectivity in electrophilic substitutions (e.g., fluorination at C5). Experimental validation involves synthesizing derivatives via one-pot allylation/oxa-Michael additions (tin powder-promoted) and comparing results with computational predictions. Spectroscopic tracking (e.g., in situ FTIR) identifies transient intermediates, while crystallography confirms final structures .

Q. In pharmacological studies, what strategies are employed to assess the bioactivity of 5-Fluoro-1,3-dihydroisobenzofuran derivatives against resistant microbial strains?

- Methodological Answer : Fluorinated benzoxaborole analogs (e.g., AN2690) are screened for antifungal activity via minimum inhibitory concentration (MIC) assays. Structure-activity relationship (SAR) studies focus on substituent effects (e.g., hydroxyl or boronate groups). Molecular docking simulations with fungal enzyme targets (e.g., leucyl-tRNA synthetase) guide rational design. In vivo efficacy is tested in onychomycosis models, with pharmacokinetic profiling (e.g., topical absorption rates) .

Data Contradiction and Resolution

Q. How should researchers resolve contradictions in crystallographic data between different polymorphs of 5-Fluoro-1,3-dihydroisobenzofuran derivatives?

- Methodological Answer : Conflicting data (e.g., lattice parameters or hydrogen-bonding patterns) require re-evaluation of crystallization conditions (solvent, temperature) and refinement protocols. Rietveld analysis of powder XRD data distinguishes polymorphs. For example, patent data on crystal forms of related compounds highlight the need for controlled recrystallization (e.g., using ethanol/water mixtures) to isolate thermodynamically stable phases .

Tables for Key Structural and Synthetic Data

| Property | Value/Description | Reference |

|---|---|---|

| Dihedral Angle (Benzofuran) | 80.96° between benzofuran and substituent rings | |

| π-π Stacking Distance | 3.661–3.771 Å (Cg1⋯Cg2/Cg1⋯Cg1) | |

| Synthetic Yield | 71% (via column chromatography) | |

| Pd-Catalyzed Reaction Yield | >90% (tandem coupling/cyclization) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.